
1-(Propan-2-yl)pyrrolidin-3-one
Overview
Description
1-(Propan-2-yl)pyrrolidin-3-one, also known as 1-isopropyl-3-pyrrolidinone, is a chemical compound with the molecular formula C7H13NO. It is a derivative of pyrrolidinone, a five-membered lactam ring containing nitrogen.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to show activity against ck1γ and ck1ε , suggesting potential involvement in kinase-related pathways.
Result of Action
The structural features of the pyrrolidine ring, such as its stereochemistry and non-planarity, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)pyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinones .
Scientific Research Applications
1-(Propan-2-yl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features and reactivity.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness: 1-(Propan-2-yl)pyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable scaffold in drug discovery .
Biological Activity
1-(Propan-2-yl)pyrrolidin-3-one, also known as isovaleryl pyrrolidinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₇H₁₃NO
- Molecular Weight : 127.19 g/mol
- CAS Number : 5845-27-2
The compound features a pyrrolidine ring substituted with an isopropyl group and a carbonyl functional group, contributing to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study indicated that derivatives of pyrrolidinone compounds showed promising inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific derivative tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
Pseudomonas aeruginosa | 200 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit deoxyribonuclease I (DNase I). In vitro studies reported IC₅₀ values for certain derivatives of pyrrolidinone ranging from 132.62 to 192.13 µM, indicating moderate inhibitory activity . Molecular docking simulations suggested that the interaction with specific amino acid residues in DNase I plays a crucial role in the binding affinity of these compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to active sites on enzymes such as DNase I, inhibiting their function and altering metabolic pathways.
- Cell Membrane Disruption : Antimicrobial effects are likely mediated through disruption of bacterial cell membranes, leading to cell lysis.
- Signal Pathway Modulation : Some studies suggest that pyrrolidinone derivatives can modulate signaling pathways involved in inflammation and apoptosis, making them potential candidates for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
A notable study explored the pharmacokinetics and bioavailability of a specific derivative of this compound. The findings indicated high gastrointestinal absorption and favorable blood-brain barrier permeability, suggesting potential for central nervous system applications .
Another research effort focused on the anti-inflammatory properties of this compound, demonstrating its ability to reduce pro-inflammatory cytokines in cellular models. This could have implications for treating conditions such as arthritis or other inflammatory disorders.
Properties
IUPAC Name |
1-propan-2-ylpyrrolidin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(2)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTOGAWRASXJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614463 | |
Record name | 1-(Propan-2-yl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58039-28-4 | |
Record name | 1-(Propan-2-yl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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